

LC-MS/MS method development for azepane derivative quantification

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Compound of Interest

Compound Name: 2-(4-Methoxy-3,5-dimethylphenyl)azepane

CAS No.: 901921-97-9

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An Application Note and Protocol for the Development of a Quantitative LC-MS/MS Method for a Novel Azepane Derivative (AZP-123) in Human Plasma

Abstract

This document provides a comprehensive guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel azepane derivative, designated AZP-123, in human plasma. Azepane moieties are significant structural motifs in medicinal chemistry, and their accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[1][2][3] This guide details a strategic approach, from initial analyte characterization and mass spectrometer tuning to chromatographic optimization using Hydrophilic Interaction Liquid Chromatography (HILIC) and a streamlined sample preparation protocol using protein precipitation. The causality behind each experimental choice is explained to provide a clear understanding of the method development logic. The entire process is designed to establish a self-validating system that meets the rigorous standards for bioanalytical method validation set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

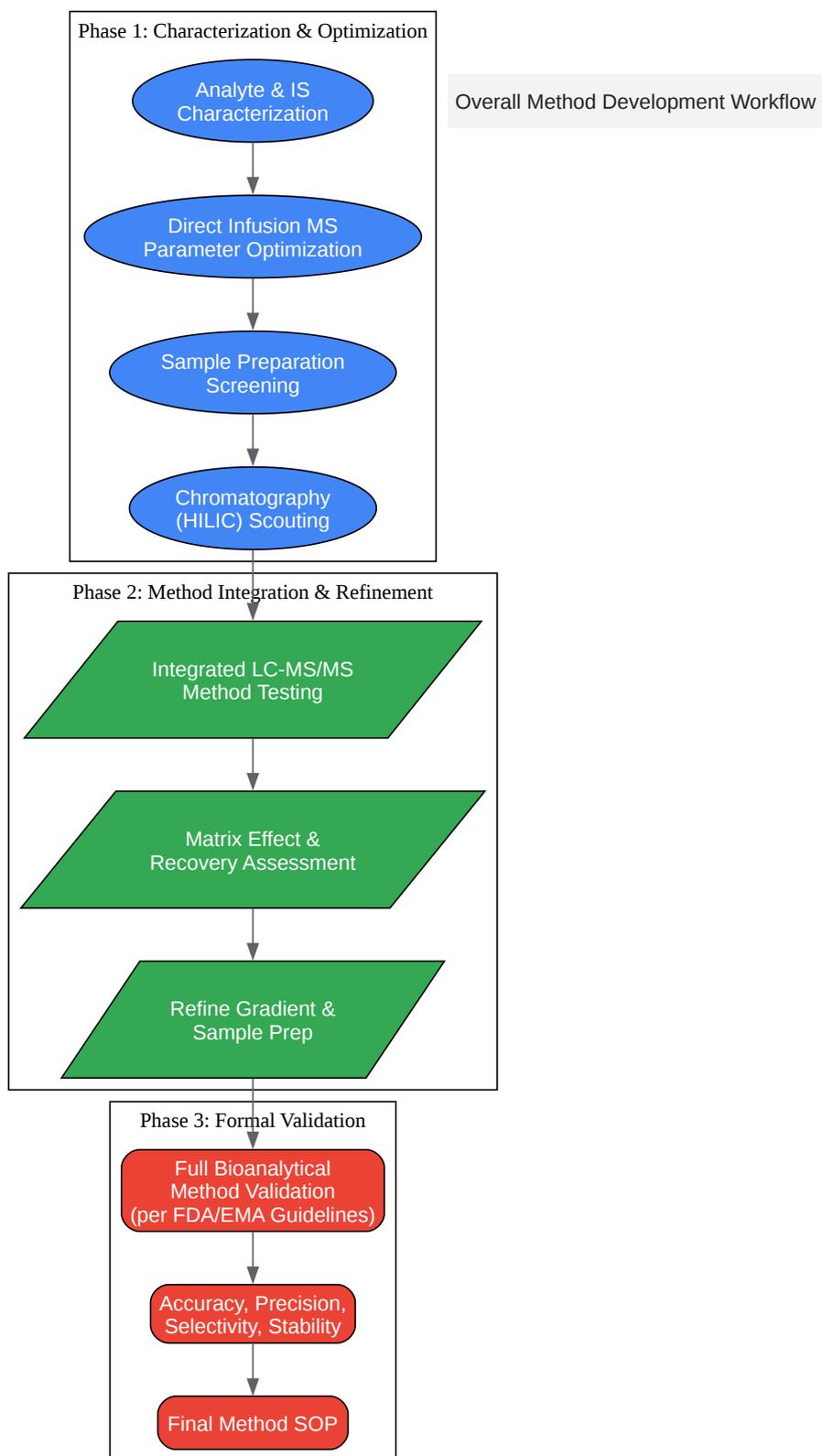
Introduction: The Rationale for a Specialized Approach

The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a privileged scaffold in modern drug discovery, appearing in molecules targeting the central nervous system and other therapeutic areas.^{[1][2]} The quantification of such drug candidates in biological fluids is a cornerstone of preclinical and clinical development. The physicochemical properties of azepane derivatives—notably their inherent polarity and basicity due to the secondary amine group—present specific challenges for traditional reversed-phase chromatography and require a tailored analytical approach.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this application due to its superior sensitivity, selectivity, and speed.^{[7][8]} The selectivity is achieved by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, which drastically reduces background noise and matrix interference.^[7] This application note outlines the development of a method for a representative azepane derivative, AZP-123, employing a HILIC-based separation strategy that is well-suited for polar compounds, ensuring robust retention and symmetrical peak shapes.^{[9][10][11]}

Method Development Strategy: A Logic-Driven Workflow

The development of a reliable bioanalytical method is not a linear process but an iterative one grounded in the physicochemical properties of the analyte. Our strategy is built on a foundation of scientific rationale and regulatory compliance.



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Caption: Overall Method Development Workflow

Experimental Protocols

Materials and Reagents

- Analytes: AZP-123 reference standard (>99% purity), AZP-123-d4 stable isotope-labeled internal standard (IS).
- Solvents: LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent).
- Reagents: Ammonium formate and formic acid, Optima™ LC/MS grade (Sigma-Aldrich or equivalent).
- Biological Matrix: Blank human plasma (K2-EDTA anticoagulant) sourced from an accredited biobank.

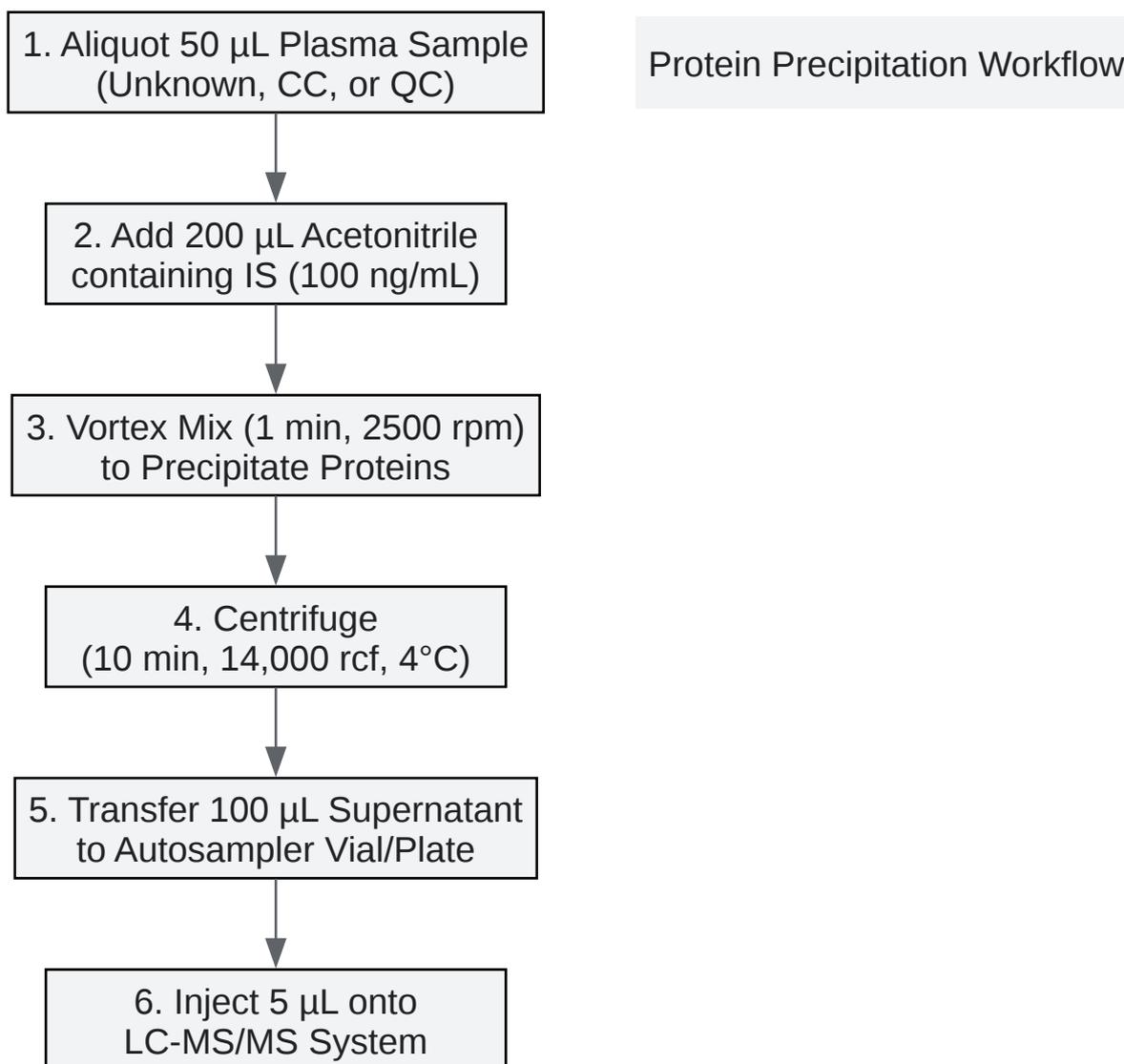
Preparation of Standards and Quality Control (QC)

Samples

- Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of AZP-123 and AZP-123-d4 (IS) and dissolve in 2 mL of methanol to create individual stock solutions.
- Working Solutions: Prepare serial dilutions of the AZP-123 stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve (CC) standards. Prepare separate working solutions from a different weighing for QC samples (Low, Medium, High).
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
- Spiking: Spike the appropriate working solutions into blank human plasma (5% v/v, e.g., 50 µL into 950 µL plasma) to prepare CC and QC samples.

Sample Preparation: Protein Precipitation (PPT)

This method was chosen for its simplicity, high throughput, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and damage the LC-MS system.^{[12][13]}



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Caption: Protein Precipitation Workflow

LC-MS/MS System and Conditions

The analysis is performed on a Sciex Triple Quad™ 6500+ system coupled with an ExionLC™ AD system.

Table 1: Optimized LC-MS/MS Parameters | Parameter | Setting | Rationale | | :--- | :--- | :--- | | Liquid Chromatography | | | Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | HILIC chemistry provides retention for polar analytes like azepane derivatives that are poorly retained on C18 columns.[9][10] | | Mobile Phase A | 10 mM Ammonium Formate + 0.1%

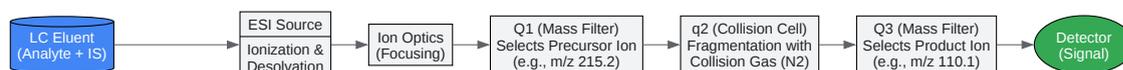
Formic Acid in Water | Ammonium formate is a volatile buffer compatible with MS, and formic acid aids in the protonation of the analyte for better ESI efficiency.[10] | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The high organic content is necessary for retention in HILIC mode. | | Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column, providing good efficiency. | | Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. | | Injection Volume | 5 µL | | | LC Gradient | Time (min) | %B | | | 0.0 | 95 | | | 3.0 | 60 | | | 3.1 | 95 | | | 5.0 | 95 | | Mass Spectrometry | | | Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen in the azepane ring is readily protonated, making positive mode ESI highly efficient.[14][15] | | Curtain Gas (CUR) | 35 psi | | | IonSpray Voltage (IS) | 5500 V | | | Temperature (TEM) | 550 °C | | | Ion Source Gas 1 (GS1) | 60 psi | | | Ion Source Gas 2 (GS2) | 60 psi | | | MRM Transitions | Precursor (Q1) | Product (Q3) | Collision Energy (CE) | | AZP-123 | m/z 215.2 | m/z 110.1 | 25 V | | AZP-123-d4 (IS) | m/z 219.2 | m/z 114.1 | 25 V |

Results and Discussion: Justifying the Method

Mass Spectrometry Optimization

The basic nitrogen of the azepane core makes it an ideal candidate for positive mode ESI.[16] Direct infusion of a 100 ng/mL solution of AZP-123 in methanol/water was performed to optimize MS parameters. The protonated molecule $[M+H]^+$ was identified as the most abundant ion in the Q1 scan. Subsequently, this precursor ion was subjected to collision-induced dissociation (CID) to generate a product ion scan. A stable and specific product ion, corresponding to a characteristic fragment of the molecule, was selected for the MRM transition to ensure high selectivity. The stable isotope-labeled internal standard (AZP-123-d4) was chosen because it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects, which is a cornerstone of robust bioanalysis.

LC-MS/MS Data Acquisition Logic (MRM)



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Caption: LC-MS/MS Data Acquisition Logic (MRM)

Chromatographic Separation

Initial attempts using a standard C18 reversed-phase column resulted in poor retention (elution near the void volume) and asymmetric peak shape for AZP-123, a common issue for polar basic compounds.^[11] To overcome this, a HILIC method was developed. HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, thus providing excellent retention.^{[10][17]} The BEH Amide column provided a good balance of retention and peak symmetry. The gradient was optimized to ensure that AZP-123 eluted at approximately 2.5 minutes, providing sufficient separation from the solvent front and potential matrix interferences.

Method Validation

The developed method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry and the EMA Guideline on bioanalytical method validation.^{[5][18][19]} The validation assesses the method's reliability, reproducibility, and accuracy.^{[4][20]}

Table 2: Summary of Bioanalytical Method Validation Results

Validation Parameter	Acceptance Criteria (FDA/EMA)	Result
Linearity & Range	Correlation coefficient (r^2) ≥ 0.99	$r^2 > 0.995$ over 0.5 - 500 ng/mL
Lower Limit of Quantitation (LLOQ)	Accuracy: 80-120%, Precision: $\leq 20\%$ CV	0.5 ng/mL (Accuracy: 95.2%, Precision: 8.7% CV)
Intra-day Accuracy & Precision	Accuracy: 85-115% (100 \pm 15%), Precision: $\leq 15\%$ CV	Accuracy: 96.1-104.3%, Precision: $< 7.5\%$ CV
Inter-day Accuracy & Precision	Accuracy: 85-115% (100 \pm 15%), Precision: $\leq 15\%$ CV	Accuracy: 98.5-102.1%, Precision: $< 9.2\%$ CV
Selectivity & Specificity	No significant interference at the retention time of the analyte and IS in blank matrix.	Passed (Interference $< 20\%$ of LLOQ)
Matrix Effect	IS-normalized matrix factor CV $\leq 15\%$	Passed (CV = 6.8%)
Recovery	Consistent and reproducible	$\sim 88\%$ (CV = 5.4%)

| Stability (Bench-top, Freeze-thaw, Long-term) | Analyte concentration within $\pm 15\%$ of nominal | Stable under all tested conditions |

The results demonstrate that the method is accurate, precise, and selective for the quantification of AZP-123 in human plasma.

Conclusion

This application note presents a complete, step-by-step protocol for the development and validation of a highly sensitive and robust LC-MS/MS method for quantifying the novel azepane derivative AZP-123 in human plasma. By employing a scientifically-driven approach that combines an efficient protein precipitation sample preparation with a tailored HILIC separation, this method successfully addresses the analytical challenges posed by polar basic compounds.

The full validation confirms that the method meets global regulatory standards and is fit-for-purpose for supporting pharmaceutical development studies.

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